molecular formula C9H15N3O2 B1612175 2-(Diethoxymethyl)pyrimidin-5-amine CAS No. 331808-99-2

2-(Diethoxymethyl)pyrimidin-5-amine

Cat. No. B1612175
Key on ui cas rn: 331808-99-2
M. Wt: 197.23 g/mol
InChI Key: WJJCXYQMOAIWNE-UHFFFAOYSA-N
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Patent
US07235559B1

Procedure details

2-Diethoxymethyl-5-(dimethylaminomethyleneamino)pyrimidine (6.3 g, 25 mmol) and a 5% aqueous solution of potassium carbonate (69 ml) in dioxane (40 ml) were heated at reflux for 6 hours. The reaction mixture was concentrated to a yellow solid which was triturated with ether to 2-diethoxymethyl-5-aminopyrimidine as a cream solid (4.64 g, 92% yield):
Name
2-Diethoxymethyl-5-(dimethylaminomethyleneamino)pyrimidine
Quantity
6.3 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
69 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:16][CH2:17][CH3:18])[C:5]1[N:10]=[CH:9][C:8]([N:11]=CN(C)C)=[CH:7][N:6]=1)[CH3:2].C(=O)([O-])[O-].[K+].[K+].CCOCC>O1CCOCC1>[CH2:17]([O:16][CH:4]([O:3][CH2:1][CH3:2])[C:5]1[N:6]=[CH:7][C:8]([NH2:11])=[CH:9][N:10]=1)[CH3:18] |f:1.2.3|

Inputs

Step One
Name
2-Diethoxymethyl-5-(dimethylaminomethyleneamino)pyrimidine
Quantity
6.3 g
Type
reactant
Smiles
C(C)OC(C1=NC=C(C=N1)N=CN(C)C)OCC
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
69 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to a yellow solid which

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=NC=C(C=N1)N)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.64 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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